2,3,4-Trimethoxyaniline

Physicochemical Properties Lipophilicity Drug Design

2,3,4-Trimethoxyaniline (2,3,4-TMXA) is a trisubstituted methoxylated aniline derivative. The specific positioning of its three methoxy groups at the ortho, meta, and para positions of the aromatic ring distinguishes it from its more common isomers, conferring a unique set of physicochemical and biological properties that are critical for targeted pharmaceutical research, particularly in the development of novel anticancer and sympatholytic agents.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 50625-48-4
Cat. No. B1356183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxyaniline
CAS50625-48-4
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)N)OC)OC
InChIInChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3
InChIKeyXRARCMOGDHJTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxyaniline (CAS 50625-48-4): A Unique Methoxylated Aniline Scaffold for Anticancer Research and Kinase Modulation


2,3,4-Trimethoxyaniline (2,3,4-TMXA) is a trisubstituted methoxylated aniline derivative [1]. The specific positioning of its three methoxy groups at the ortho, meta, and para positions of the aromatic ring distinguishes it from its more common isomers, conferring a unique set of physicochemical and biological properties that are critical for targeted pharmaceutical research, particularly in the development of novel anticancer and sympatholytic agents .

Why Generic 2,3,4-Trimethoxyaniline Substitution by Other Trimethoxyaniline Isomers Is Not Advisable in Research


The assumption that trimethoxyaniline isomers are interchangeable due to their shared molecular formula (C9H13NO3) is a critical error in chemical biology. The precise regioisomeric arrangement of the methoxy groups fundamentally alters the molecule's electronic distribution, steric hindrance, and lipophilicity. This results in divergent binding affinities for biological targets such as tubulin and adrenergic receptors, as well as distinct pharmacokinetic profiles [1]. For instance, the unique 2,3,4-substitution pattern in 2,3,4-TMXA has been directly linked to specific sympatholytic activity and a particular inhibition profile against cancer cell microtubules, which is not replicated by the 3,4,5- or 2,3,5-isomers [2].

Quantitative Differentiation of 2,3,4-Trimethoxyaniline (CAS 50625-48-4) from Its Closest Analogs


Lower Lipophilicity (LogP) of 2,3,4-Trimethoxyaniline Compared to 3,4,5- and 2,3,5-Isomers

The experimentally determined or predicted partition coefficient (LogP) is a critical factor influencing a compound's solubility, membrane permeability, and bioavailability. 2,3,4-Trimethoxyaniline exhibits a significantly lower LogP value compared to its isomeric counterparts, indicating a more favorable profile for aqueous solubility and reduced non-specific binding [1][2].

Physicochemical Properties Lipophilicity Drug Design

Selective Sympatholytic Activity of 2,3,4-Trimethoxyaniline vs. Inactive 3,4,5-Isomer

Functional studies on adrenergic receptors reveal a stark contrast in activity between the isomers. 2,3,4-Trimethoxyaniline is identified as a sympatholytic agent, capable of inhibiting sympathetic nervous system activity . In direct contrast, a study of the 3,4,5-trimethoxyaniline isomer found it had 'little activity as a β-blocking agent,' underscoring the functional specificity conferred by the 2,3,4-substitution pattern [1].

Sympatholytic Beta-Blocker Cardiovascular

Potent Antiproliferative Activity of 2,3,4-Trimethoxyaniline-Derived Agents Against Tubulin

2,3,4-Trimethoxyaniline serves as a key pharmacophore in potent microtubule-disrupting agents. A derivative of this compound has been shown to inhibit tubulin polymerization, a critical process for cancer cell division, with high potency . Specifically, the novel pyrimidine derivative '2k,' which incorporates the trimethoxyaniline moiety, demonstrated an IC50 of 0.098 ± 0.006 μM against B16-F10 melanoma cancer cells, a value comparable to the well-known microtubule inhibitor colchicine [1].

Anticancer Tubulin Polymerization Antiproliferative

High-Affinity Binding of a 2,3,4-Trimethoxyaniline Derivative to the Histamine H3 Receptor

The 2,3,4-trimethoxyaniline scaffold has been utilized to create ligands with high affinity for G-protein coupled receptors (GPCRs) beyond tubulin. A derivative (CHEMBL4635634) based on this scaffold exhibits potent binding to the human histamine H3 receptor (H3R), a target relevant for neurological and sleep disorders [1].

GPCR Histamine Receptor CNS Drug Discovery

Recommended Research and Industrial Applications for 2,3,4-Trimethoxyaniline (CAS 50625-48-4)


Rational Design of Novel Microtubule-Targeting Anticancer Agents

As a validated pharmacophore for tubulin inhibition, 2,3,4-Trimethoxyaniline is a superior choice over other aniline derivatives for medicinal chemistry campaigns focused on developing novel antimitotic agents. Its use as a core scaffold in pyrimidine and quinazoline derivatives has yielded compounds with potent, colchicine-comparable antiproliferative activity in the nanomolar range against cancer cell lines like B16-F10 melanoma [1]. This positions it as a strategic building block for synthesizing focused libraries to explore the colchicine-binding site on tubulin.

Investigating Sympathetic Nervous System Modulation

For researchers studying adrenergic signaling, cardiovascular pharmacology, or developing new sympatholytic agents, 2,3,4-Trimethoxyaniline is a non-redundant chemical probe. Its demonstrated sympatholytic activity directly contrasts with the inactivity of its 3,4,5-isomer, making it essential for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of β-adrenergic receptor antagonism [2].

Optimizing Pharmacokinetic Properties in Early-Stage Drug Discovery

The significantly lower lipophilicity of 2,3,4-Trimethoxyaniline (LogP = 0.475) compared to its isomeric counterparts provides a tangible advantage in lead optimization programs focused on improving aqueous solubility and reducing non-specific tissue binding. This physicochemical profile can be leveraged to mitigate common development challenges such as poor oral bioavailability or high metabolic clearance, making it a more developable starting point than more lipophilic aniline analogs [3].

Development of Potent GPCR Ligands for Neurological Indications

The structural features of 2,3,4-Trimethoxyaniline support its application as a core motif for synthesizing ligands targeting G-protein coupled receptors. Evidence of a derivative binding to the histamine H3 receptor with single-digit nanomolar affinity (Kd = 1.35 nM) underscores its potential for developing high-potency chemical probes and lead compounds for CNS disorders, including narcolepsy, cognitive impairment, and sleep-wake cycle dysregulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4-Trimethoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.